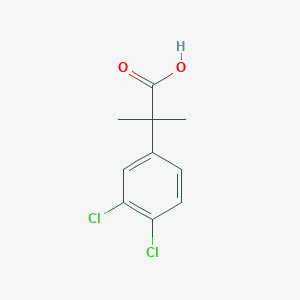

2-(3,4-Dichlorophenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABYUGCUALNAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574885 | |

| Record name | 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80854-22-4 | |

| Record name | 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid, a valuable compound for researchers and professionals in drug development and chemical synthesis. This document outlines a multi-step synthesis beginning with 3,4-dichlorotoluene, detailing the necessary transformations and providing analogous experimental protocols for each stage.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically achieved through a four-step sequence starting from the readily available 3,4-dichlorotoluene. This pathway involves benzylic bromination, followed by cyanation, α-methylation, and concluding with the hydrolysis of the nitrile to the desired carboxylic acid. This route is designed to be robust and adaptable in a laboratory setting.

The logical flow of this synthesis is illustrated in the diagram below:

Caption: Proposed synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon tetrachloride | 77 | 4 | ~81 |

| 2 | Cyanation | Sodium Cyanide (NaCN) | Dimethyl sulfoxide (DMSO) | 25 | 2 | 80-90 |

| 3 | α-Methylation | Methyl Iodide (CH₃I), Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 25 | 12 | >90 |

| 4 | Hydrolysis | Sulfuric Acid (H₂SO₄), Water | Dioxane | 100 | 24 | 70-85 |

Experimental Protocols

Step 1: Synthesis of 3,4-Dichlorobenzyl Bromide

This procedure details the benzylic bromination of 3,4-dichlorotoluene.

-

Materials: 3,4-Dichlorotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

-

Procedure:

-

To a solution of 3,4-dichlorotoluene (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux (approximately 77°C) and irradiate with a UV lamp for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield crude 3,4-dichlorobenzyl bromide, which can be purified by distillation or used directly in the next step.

-

Step 2: Synthesis of 3,4-Dichlorophenylacetonitrile

This step involves the nucleophilic substitution of the bromide with a cyanide group.

-

Materials: 3,4-Dichlorobenzyl bromide, Sodium Cyanide (NaCN), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a round-bottom flask, dissolve 3,4-dichlorobenzyl bromide (1.0 eq) in DMSO.

-

Carefully add NaCN (1.2 eq) portion-wise, ensuring the temperature does not exceed 30°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into ice-water and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain 3,4-dichlorophenylacetonitrile.

-

Step 3: Synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropionitrile

This protocol describes the α-methylation of the synthesized nitrile.

-

Materials: 3,4-Dichlorophenylacetonitrile, Sodium Hydride (NaH), Methyl Iodide (CH₃I), Tetrahydrofuran (THF).

-

Procedure:

-

To a suspension of NaH (1.1 eq) in anhydrous THF under an inert atmosphere, add a solution of 3,4-dichlorophenylacetonitrile (1.0 eq) in THF dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0°C and add methyl iodide (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to afford 2-(3,4-Dichlorophenyl)-2-methylpropionitrile.

-

Step 4: Synthesis of this compound

The final step is the hydrolysis of the sterically hindered nitrile to the carboxylic acid.

-

Materials: 2-(3,4-Dichlorophenyl)-2-methylpropionitrile, Sulfuric Acid (H₂SO₄), Dioxane, Water.

-

Procedure:

-

In a round-bottom flask, dissolve 2-(3,4-Dichlorophenyl)-2-methylpropionitrile (1.0 eq) in a mixture of dioxane and concentrated sulfuric acid.

-

Heat the mixture to reflux (approximately 100°C) for 24 hours.

-

Monitor the reaction for the disappearance of the nitrile starting material.

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to yield pure this compound.

-

Experimental Workflow

The following diagram illustrates the general workflow for a single step in this synthesis.

The Core Mechanism of Action of Dichlorophenyl Propanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of dichlorophenyl propanoic acid represent a significant class of pharmacologically active molecules, most notably recognized for their anti-inflammatory properties. As a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, these compounds, with diclofenac being a prominent example, have been the subject of extensive research. This technical guide provides an in-depth exploration of the core mechanisms of action of dichlorophenyl propanoic acid derivatives, focusing on their interactions with key signaling pathways. The information presented herein is intended to support further research and drug development efforts in this area.

The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. However, emerging evidence points to a more complex pharmacological profile, including the modulation of peroxisome proliferator-activated receptors (PPARs) and the activation of AMP-activated protein kinase (AMPK). This guide will delve into these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Data Presentation: Quantitative Analysis of Enzyme Inhibition and Receptor Modulation

The following tables summarize the quantitative data regarding the interaction of dichlorophenyl propanoic acid derivatives with their primary molecular targets.

Table 1: Cyclooxygenase (COX) Inhibition by Dichlorophenyl Propanoic Acid Derivatives

| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Diclofenac | Human Whole Blood Assay | 0.076 | 0.026 | 2.9 |

| Diclofenac | Human Articular Chondrocytes | 0.611 | 0.63 | ~1 |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (Diclofenac Analog) | In vitro enzyme assay | >10 | 0.29 | >34 |

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Table 2: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation by Diclofenac

| Compound | Assay Type | Parameter | Value |

| Diclofenac | Fluorescence Polarization Ligand Displacement | IC50 | 3.70 µM[1] |

| Diclofenac | cis-parinaric acid displacement assay | Ki | 700 nM[2] |

| Diclofenac | COS-1 Cell Reporter Assay | Activation | 2-fold at 25 µM (Partial Agonist/Antagonist)[2] |

Table 3: AMP-activated Protein Kinase (AMPK) Activation

| Compound | Cell Line/System | Method | Observation |

| Diclofenac | Mouse and human neuronal cells, mouse liver tissue | Western Blot for p-AMPK | Induced AMPK activation[3] |

| Diclofenac | HeLa cells | Western Blot for p-AMPK | Activation of AMPK/S6K signaling pathway[4] |

Core Mechanisms of Action and Signaling Pathways

Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established mechanism of action for dichlorophenyl propanoic acid derivatives is the inhibition of the COX enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] By blocking the active site of COX enzymes, these derivatives prevent the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects. While some derivatives show a degree of selectivity for COX-2, many, like diclofenac, are non-selective inhibitors of both isoforms.[3][5]

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Recent studies have revealed that some dichlorophenyl propanoic acid derivatives, including diclofenac, can directly interact with and modulate the activity of PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[1][2] Diclofenac has been shown to bind to the PPARγ ligand-binding pocket and act as a partial agonist or antagonist, depending on the cellular context.[1][2] This interaction can influence the expression of PPARγ target genes, contributing to the anti-inflammatory effects of these compounds independent of COX inhibition.

Activation of AMP-activated Protein Kinase (AMPK)

AMPK is a key cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic metabolism. Several studies have demonstrated that certain NSAIDs, including diclofenac, can activate AMPK.[3][4] The activation of AMPK can lead to downstream anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways. This mechanism represents another COX-independent pathway through which dichlorophenyl propanoic acid derivatives may exert their therapeutic effects.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the mechanism of action of dichlorophenyl propanoic acid derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the IC50 values of test compounds against COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid

-

Test compounds (dichlorophenyl propanoic acid derivatives)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other relevant prostaglandin

Procedure:

-

Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a microplate, add the reaction buffer, followed by the COX-1 or COX-2 enzyme.

-

Add the test compound dilutions or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PPARγ Transactivation Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to measure the ability of test compounds to activate PPARγ.

Materials:

-

A suitable cell line (e.g., HEK293T, HeLa)

-

Expression vector for human or mouse PPARγ

-

Luciferase reporter vector containing a peroxisome proliferator response element (PPRE) upstream of the luciferase gene

-

A control vector expressing Renilla luciferase for normalization

-

Transfection reagent

-

Test compounds

-

Dual-luciferase reporter assay system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or a vehicle control.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the fold activation relative to the vehicle control. For agonists, determine the EC50 value from a dose-response curve.

AMPK Activation Assay (Western Blot)

This protocol details the detection of AMPK activation by measuring the phosphorylation of its α-subunit at Threonine 172.

Materials:

-

Cell line of interest (e.g., HepG2, C2C12)

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to 70-80% confluency and then treat with various concentrations of the test compounds or vehicle for the desired time.

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total AMPKα as a loading control.

-

Perform densitometric analysis to determine the ratio of phosphorylated AMPK to total AMPK.

Conclusion

The mechanism of action of dichlorophenyl propanoic acid derivatives is multifaceted, extending beyond the well-documented inhibition of COX enzymes. Their ability to modulate PPARγ and activate AMPK highlights a complex interplay with key signaling pathways involved in inflammation and metabolism. A thorough understanding of these core mechanisms is paramount for the rational design of new derivatives with improved efficacy and safety profiles. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the pharmacological properties of this important class of molecules. Future research should aim to further elucidate the structure-activity relationships governing these diverse mechanisms to facilitate the development of next-generation anti-inflammatory and metabolic disease therapies.

References

- 1. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diclofenac antagonizes peroxisome proliferator-activated receptor-gamma signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. physiciansweekly.com [physiciansweekly.com]

- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid. Due to the limited availability of specific experimental data for this molecule, this guide also includes comparative data from structurally similar analogs to provide a substantive reference for researchers. Detailed experimental protocols for its synthesis, purification, and analysis, which are standard for arylpropionic acids, are presented. Furthermore, this guide explores its expected biological activity as an anti-inflammatory agent by detailing the cyclooxygenase (COX) signaling pathway and providing a standard in vivo assay protocol for evaluating its potential efficacy.

Introduction

This compound belongs to the class of arylpropionic acids, a well-known group of compounds, many of which exhibit non-steroidal anti-inflammatory drug (NSAID) activity. The pharmacological action of these compounds is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—critical mediators of inflammation. This guide serves as a technical resource, consolidating available data and providing detailed methodologies relevant to the study of this compound and its analogs.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be established, and others can be inferred from closely related structures.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 80854-22-4 | [1][2] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1] |

| Molecular Weight | 233.09 g/mol | [1] |

Table 2: Comparative Physical Properties of Structurally Related Arylpropionic Acids

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |

| 2-(4-chlorophenyl)-2-methylpropanoic acid | 127 | N/A[3] | |

| 2-Methylpropanoic acid (Isobutyric acid) | -47 | 155[4] | |

| 2-(2,4-dichlorophenoxy)propanoic acid | N/A | N/A |

Note: The lack of readily available public data for the target compound and its close analogs highlights a gap in the chemical literature.

Experimental Protocols

The following sections provide detailed, adaptable protocols for the synthesis, purification, and analysis of this compound, based on established methods for arylpropionic acids.

Synthesis of 2-Arylpropanoic Acids

A general and effective method for the synthesis of 2-arylpropanoic acids involves the methylation of an arylacetic acid derivative. The following protocol is adapted from established procedures.[5]

Workflow for the Synthesis of 2-Arylpropanoic Acids

Caption: General workflow for the synthesis of 2-arylpropanoic acids.

Protocol:

-

Methylation: In a high-pressure autoclave, combine the starting arylacetonitrile or methyl arylacetate with a strong base (e.g., sodium methoxide) and dimethyl carbonate. Heat the mixture to over 180°C for several hours.

-

Work-up: After cooling, the reaction mixture is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Hydrolysis: The resulting crude methyl 2-arylpropionate (or propionitrile) is refluxed with an aqueous solution of sodium hydroxide (e.g., 10% w/v) for several hours until the reaction is complete (monitored by TLC).

-

Acidification and Extraction: After cooling to room temperature, the solution is washed with diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified to a pH of approximately 2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid. The product is then extracted with diethyl ether or ethyl acetate.

-

Isolation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the crude 2-arylpropanoic acid.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Workflow for Recrystallization

Caption: General workflow for purification by recrystallization.

Protocol:

-

Solvent Selection: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization include ethanol, methanol, acetone, ethyl acetate, hexane, and water, or mixtures thereof.[6]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should form as the solution cools and becomes supersaturated. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all traces of the solvent.[7][8][9]

-

Purity Assessment: The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point range close to the literature value (if available) indicates high purity.

Analytical Methods

Protocol for RP-HPLC Analysis:

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or phosphoric acid to ensure the analyte is in its protonated state), run in isocratic or gradient mode. A typical starting point could be a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 220-280 nm, typical for aromatic compounds).

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to a known concentration.

-

Injection Volume: 10-20 µL.

-

Analysis: The retention time is characteristic of the compound under the specific chromatographic conditions, and the peak area is proportional to its concentration. Purity is assessed by the presence of a single major peak.

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect signals corresponding to the aromatic protons on the dichlorophenyl ring, the methyl protons, and the acidic proton of the carboxylic acid group.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, providing information about the carbon skeleton.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

-

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) are common methods.

-

Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide structural information. For this compound, characteristic fragments would likely arise from the loss of the carboxylic acid group and cleavage of the bond between the quaternary carbon and the aromatic ring.[10][11][12]

Biological Activity and Mechanism of Action

Cyclooxygenase (COX) Inhibition

Arylpropionic acids are known to exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[7]

Prostaglandin Synthesis Pathway and COX Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.

By inhibiting COX enzymes, this compound would be expected to reduce the production of prostaglandins, thereby mitigating the inflammatory response, pain, and fever.

In Vitro COX Inhibition Assay

The inhibitory activity of the compound against COX-1 and COX-2 can be determined using commercially available assay kits. These assays typically measure the peroxidase activity of the COX enzyme by monitoring the oxidation of a chromogenic substrate.

Protocol Outline:

-

Recombinant COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

-

Arachidonic acid (the substrate) is added to initiate the reaction.

-

The production of prostaglandin G2 is coupled to the oxidation of a chromogenic agent, and the change in absorbance is measured spectrophotometrically.

-

The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated to determine the potency and selectivity of the compound.[13][14]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used animal model to screen for the acute anti-inflammatory activity of compounds.[8][9][15]

Protocol:

-

Animals: Wistar or Sprague-Dawley rats are typically used.

-

Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.

-

Administration: The test compound, standard drug, or vehicle is administered orally or intraperitoneally.

-

Induction of Edema: After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

This compound is a compound of interest within the arylpropionic acid class, with expected anti-inflammatory properties mediated through COX inhibition. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis, purification, and analysis, along with comparative data and established protocols for evaluating its biological activity. Further experimental investigation is warranted to fully characterize its physicochemical properties and pharmacological profile.

References

- 1. phytopharmajournal.com [phytopharmajournal.com]

- 2. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Cyclooxygenase isozymes: the biology of prostaglandin synthesis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. scienceready.com.au [scienceready.com.au]

- 13. academicjournals.org [academicjournals.org]

- 14. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Research Landscape of 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid (CAS 80854-22-4)

For researchers, scientists, and professionals in drug development, the vast universe of chemical compounds holds both promise and mystery. While many molecules are extensively studied and well-documented, others remain largely unexplored. 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid, identified by the CAS number 80854-22-4, falls firmly into the latter category. Despite its availability from various chemical suppliers for research purposes, a comprehensive review of publicly accessible scientific literature, patent databases, and technical documentation reveals a significant lack of information regarding its specific research applications, biological activity, and mechanism of action.

This technical overview aims to provide a transparent assessment of the current knowledge surrounding CAS 80854-22-4. While the core requirements of a detailed guide—encompassing quantitative data, experimental protocols, and signaling pathways—cannot be fulfilled due to the absence of such information in the public domain, this document will summarize the available chemical identity of the compound and highlight the current void in its research footprint.

Chemical Identity and Properties

This compound is a halogenated aromatic carboxylic acid. Its fundamental chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 80854-22-4 |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ |

| Molecular Weight | 233.09 g/mol |

| IUPAC Name | This compound |

Table 1: Physicochemical Properties of CAS 80854-22-4.

The Void in Research Applications

Extensive searches across multiple scientific databases and patent libraries for "this compound" and its CAS number have not yielded any specific studies detailing its use in any research field. There is a notable absence of published data concerning its pharmacological, biological, or toxicological profile.

This lack of information precludes the creation of the requested in-depth technical guide, as there are no:

-

Quantitative Data: No IC50 values, binding affinities, efficacy data, or pharmacokinetic parameters have been publicly reported.

-

Experimental Protocols: Detailed methodologies for any key experiments involving this compound are not available.

-

Signaling Pathways: Without knowledge of its biological targets, no signaling pathways can be described or visualized.

The absence of such critical information suggests that this compound may be a relatively novel or under-investigated compound. It is possible that it has been synthesized as part of a larger chemical library for screening purposes, with the results not yet published or held as proprietary information.

Potential Avenues for Future Research

Given its structural features as an arylpropionic acid derivative, a class of compounds known to include non-steroidal anti-inflammatory drugs (NSAIDs), one might speculate on potential, yet unproven, areas of investigation. However, without any empirical data, such hypotheses remain purely conjectural.

For researchers interested in exploring the potential of this molecule, the initial steps would involve a comprehensive screening program to identify any biological activity.

Conclusion

2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid: A Review of Potential Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The compound 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid is a chemical entity for research purposes only and is not approved for human or veterinary use.

Abstract

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C₁₀H₁₀Cl₂O₂

Molecular Weight: 233.09 g/mol

Structure:

The structure of this compound features a dichlorinated phenyl ring attached to a propanoic acid backbone with a gem-dimethyl group at the alpha position. This arrangement is key to its potential biological activities.

Potential Biological Activity and Mechanisms of Action

Based on its structural features, two primary areas of biological activity are hypothesized for this compound: anti-inflammatory activity via COX inhibition and lipid-lowering activity through PPARα agonism.

Potential Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The aryl propionic acid scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Prominent examples include ibuprofen and naproxen. These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[1]

Hypothesized Mechanism:

It is plausible that this compound could act as a COX inhibitor. The carboxylic acid moiety is crucial for binding to the active site of COX enzymes, while the dichlorophenyl group would occupy a hydrophobic channel. The gem-dimethyl group might influence the compound's potency and selectivity for the two main COX isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is often a desirable trait in modern NSAIDs to reduce gastrointestinal side effects associated with COX-1 inhibition.[3]

Signaling Pathway: Prostaglandin Synthesis

The inhibition of COX enzymes disrupts the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins and thromboxanes.

Potential Lipid-Lowering Activity: PPARα Agonism

The structural resemblance of this compound to fibrates, such as gemfibrozil and clofibrate, suggests a potential role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Fibrates are a class of drugs used to treat dyslipidemia, primarily by lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.[4]

Hypothesized Mechanism:

PPARα is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in lipid metabolism, leading to increased fatty acid uptake and oxidation, and decreased triglyceride synthesis.

Signaling Pathway: PPARα-Mediated Gene Regulation

The activation of PPARα by a ligand like a fibrate analog initiates a cascade of events leading to changes in lipid metabolism.

Proposed Experimental Protocols

To elucidate the potential biological activities of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays for Anti-inflammatory Activity

3.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

-

Objective: To determine the inhibitory potency (IC₅₀) of the compound against COX-1 and COX-2 enzymes.

-

Methodology:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

The enzyme is pre-incubated with various concentrations of the test compound.

-

The reaction is initiated by the addition of arachidonic acid.

-

The production of prostaglandin E₂ (PGE₂) is measured using an enzyme immunoassay (EIA) kit.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

In Vivo Models for Anti-inflammatory Activity

3.2.1. Carrageenan-Induced Paw Edema in Rats

-

Objective: To evaluate the acute anti-inflammatory effect of the compound in a well-established animal model of inflammation.

-

Methodology:

-

Wistar or Sprague-Dawley rats are randomly divided into control and treatment groups.

-

The test compound is administered orally or intraperitoneally at various doses. A standard NSAID (e.g., indomethacin) is used as a positive control.

-

After a set time, a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.

-

Paw volume is measured at regular intervals using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group.

-

In Vitro Assays for Lipid-Lowering Activity

3.3.1. PPARα Transactivation Assay

-

Objective: To determine if the compound can activate the PPARα receptor.

-

Methodology:

-

A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with a plasmid expressing the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

-

The transfected cells are treated with various concentrations of the test compound. A known PPARα agonist (e.g., fenofibrate) is used as a positive control.

-

After incubation, cell lysates are assayed for luciferase activity.

-

The EC₅₀ value (the concentration that produces 50% of the maximal response) is determined.

-

In Vivo Models for Lipid-Lowering Activity

3.4.1. High-Fat Diet-Induced Dyslipidemia in Rodents

-

Objective: To assess the in vivo efficacy of the compound in a diet-induced model of dyslipidemia.

-

Methodology:

-

Mice or rats are fed a high-fat diet for several weeks to induce hyperlipidemia.

-

The animals are then treated with the test compound or a vehicle control for a specified period. A standard fibrate drug is used as a positive control.

-

Blood samples are collected to measure plasma levels of triglycerides, total cholesterol, HDL cholesterol, and low-density lipoprotein (LDL) cholesterol.

-

Changes in these lipid parameters are compared between the treatment and control groups.

-

Data Presentation

As no experimental data for this compound is currently available, the following tables are presented as templates for organizing and presenting data that would be generated from the proposed experiments.

Table 1: In Vitro COX Inhibition Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| This compound | Data to be determined | Data to be determined | Data to be determined |

| Indomethacin (Control) | Reference Value | Reference Value | Reference Value |

| Celecoxib (Control) | Reference Value | Reference Value | Reference Value |

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | - | Data to be determined | - |

| This compound | Dose 1 | Data to be determined | Data to be determined |

| Dose 2 | Data to be determined | Data to be determined | |

| Dose 3 | Data to be determined | Data to be determined | |

| Indomethacin (Control) | Reference Dose | Reference Value | Reference Value |

Table 3: In Vitro PPARα Activation Data

| Compound | EC₅₀ (µM) | Maximal Activation (% of Control) |

| This compound | Data to be determined | Data to be determined |

| Fenofibrate (Control) | Reference Value | Reference Value |

Table 4: In Vivo Lipid-Lowering Activity (High-Fat Diet Model)

| Treatment Group | Dose (mg/kg) | % Change in Triglycerides | % Change in Total Cholesterol | % Change in HDL-C |

| Vehicle Control | - | Data to be determined | Data to be determined | Data to be determined |

| This compound | Dose 1 | Data to be determined | Data to be determined | Data to be determined |

| Dose 2 | Data to be determined | Data to be determined | Data to be determined | |

| Fenofibrate (Control) | Reference Dose | Reference Value | Reference Value | Reference Value |

Conclusion

While there is a lack of direct experimental evidence, the chemical structure of this compound strongly suggests that it may possess anti-inflammatory and/or lipid-lowering properties. The proposed experimental workflows provide a clear path for the systematic evaluation of these potential biological activities. The investigation of this compound could lead to the discovery of a novel therapeutic agent. Further research is warranted to synthesize this compound and subject it to rigorous biological testing to validate these hypotheses.

Experimental Workflow Diagram

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid, a member of the 2-arylpropanoic acid class of compounds. It delves into the structural analogs and derivatives of this core molecule, exploring modifications of the dichlorophenyl ring, the propanoic acid chain, and the α-methyl group. The guide summarizes key quantitative biological data, including anti-inflammatory and peroxisome proliferator-activated receptor (PPAR) agonist activities, in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of these compounds and for relevant biological assays are provided. Furthermore, signaling pathways associated with the mechanisms of action of these compounds, primarily cyclooxygenase (COX) inhibition and PPAR modulation, are visualized through diagrams to facilitate a deeper understanding of their pharmacological effects.

Introduction

2-Arylpropanoic acids are a well-established class of pharmacologically active molecules, with many members being potent nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[4][5] Additionally, some 2-arylpropanoic acid derivatives have been identified as ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play crucial roles in metabolism and inflammation.[6][7]

This guide focuses on this compound as a core structure and explores the impact of various structural modifications on its biological activity. The dichlorophenyl moiety, the propanoic acid group, and the α-methyl group are key pharmacophoric features that can be altered to modulate potency, selectivity, and pharmacokinetic properties. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutic agents.

Structural Analogs and Derivatives: Synthesis and Biological Activity

The core structure of this compound offers multiple sites for chemical modification to generate a diverse library of analogs and derivatives. These modifications can be broadly categorized into three areas:

-

Modifications of the Dichlorophenyl Ring: Alterations to the substitution pattern and the nature of the substituents on the phenyl ring can significantly impact activity. This includes shifting the positions of the chlorine atoms, replacing them with other halogens or electron-withdrawing/donating groups, and introducing additional substituents.

-

Modifications of the Propanoic Acid Moiety: The carboxylic acid group is often crucial for activity, but esterification or amidation can create prodrugs with altered solubility, stability, and pharmacokinetic profiles.

-

Modifications of the α-Methyl Group: The α-methyl group can influence the stereochemistry and metabolic stability of the compound. Its replacement with other alkyl groups or functional moieties can modulate biological activity.

Synthesis of this compound and Its Analogs

The synthesis of 2-arylpropanoic acids is well-documented. A common route involves the Friedel-Crafts acylation of a substituted benzene, followed by a series of reactions to introduce the propanoic acid side chain. For ester and amide derivatives, standard coupling reactions are employed.[8][9]

General Synthesis Workflow:

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative structural analogs and derivatives of this compound.

Table 1: Anti-Inflammatory Activity (COX Inhibition)

| Compound ID | R1 | R2 | R3 | R4 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Core | H | H | Cl | Cl | - | - | - | - |

| Analog 1 | F | H | H | H | >100 | 15.2 | >6.6 | [10] |

| Analog 2 | H | H | H | i-Bu | 2.5 | 5.3 | 0.47 | [10] |

| Analog 3 | H | H | Cl | H | 1.2 | 0.04 | 30 | [11] |

| Analog 4 | H | H | NO₂ | H | 0.8 | 0.02 | 40 | [11] |

| Derivative 1 (Ester) | H | H | Cl | Cl | - | - | - | - |

| Derivative 2 (Amide) | H | H | Cl | Cl | - | - | - | - |

Table 2: PPAR Agonist Activity

| Compound ID | R1 | R2 | R3 | R4 | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | PPARδ EC₅₀ (nM) | Reference |

| Core | H | H | Cl | Cl | - | - | - | - |

| Analog 5 | O-CH₃ | H | H | H | 8 | 2939 | 5 | [6] |

| Analog 6 | H | O-CH₃ | H | H | 27 | - | - | [6] |

| Analog 7 | H | H | H | CF₃ | 100 | >10000 | 1000 | [12] |

| Analog 8 | H | H | Br | H | 50 | 500 | 200 | [12] |

Experimental Protocols

Synthesis of 2-(4-Substituted-phenyl)propanoic Acid Amides

This protocol describes a general method for the synthesis of amide derivatives from the corresponding carboxylic acids.

Procedure:

-

Dissolve the 2-(4-substituted-benzoyl)propanoic acid (1 mmol) and the desired amine (1 mmol) in a minimum quantity of dry pyridine separately.

-

Mix the two solutions and add dicyclohexylcarbodiimide (DCC) (1 mmol) as a coupling agent.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.[8]

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

-

Acclimatize male Wistar rats (150-180 g) for one week under standard laboratory conditions.

-

Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.

-

Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the induction of inflammation.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[13][14]

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.[3][15]

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

Procedure:

-

Use commercially available COX-1 and COX-2 inhibitor screening assay kits.

-

Prepare the test compounds at various concentrations.

-

In a 96-well plate, add the reaction buffer, heme, the COX enzyme (either COX-1 or COX-2), and the test compound or vehicle control.

-

Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., stannous chloride).

-

Measure the product formation (e.g., PGE₂) using an ELISA or a fluorometric method.[16][17]

-

Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[18]

PPAR Transactivation Assay

This cell-based assay measures the ability of a compound to activate PPAR subtypes.

Procedure:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in 96-well plates.

-

Co-transfect the cells with a PPAR expression vector (for PPARα, γ, or δ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. A transfection control plasmid (e.g., expressing Renilla luciferase) is also included.

-

After transfection, treat the cells with various concentrations of the test compound or a known PPAR agonist (positive control) for 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the fold activation relative to the vehicle control and determine the EC₅₀ values.[10][19][20]

Signaling Pathways

The primary mechanisms of action for many 2-arylpropanoic acid derivatives involve the inhibition of the cyclooxygenase pathway and/or the activation of PPAR signaling pathways.

Cyclooxygenase (COX) Signaling Pathway

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins (PGs). PGs are key mediators of inflammation, pain, and fever.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism, as well as inflammation. Activation of PPARs can lead to anti-inflammatory effects.

Conclusion

This compound and its structural analogs and derivatives represent a promising area for the discovery and development of novel therapeutic agents. By leveraging the principles of medicinal chemistry and a thorough understanding of their mechanisms of action, it is possible to design compounds with improved potency, selectivity, and safety profiles. The data and protocols presented in this guide serve as a valuable resource for researchers in their efforts to develop new treatments for inflammatory and metabolic diseases. Further investigation into the quantitative structure-activity relationships and the specific signaling pathways modulated by these compounds will be crucial for advancing this field of research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 6. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Dihydrodibenzooxepine Peroxisome Proliferator-Activated Receptor (PPAR) Gamma Ligands of a Novel Binding Mode as Anticancer Agents: Effective Mimicry of Chiral Structures by Olefinic E/ Z-Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. frontierspartnerships.org [frontierspartnerships.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Studies of Dichlorophenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a dichlorophenyl moiety is a well-established strategy in medicinal chemistry, imparting favorable pharmacological properties such as enhanced metabolic stability and target-binding affinity.[1] This guide provides a detailed overview of key in vitro studies investigating the biological activities of various dichlorophenyl compounds. It summarizes critical quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms and workflows to support ongoing research and development efforts.

Cytotoxicity and Antiproliferative Activities

Dichlorophenyl derivatives have demonstrated significant cytotoxic and antiproliferative effects across a range of cancer cell lines. These studies are crucial for identifying novel anticancer agents and understanding their mechanisms of action.

Thiazolidinedione and Urea Derivatives

Compounds featuring a dichlorophenyl group linked to a thiazolidinedione (TZD) or urea scaffold have been investigated for their potent effects on cancer cells and their metabolic activation pathways.

1.1.1 Quantitative Data: Cytotoxicity and Anti-proliferative IC50/LC50 Values

The following table summarizes the half-maximal inhibitory (IC50) or lethal (LC50) concentrations of various dichlorophenyl compounds against different cell lines.

| Compound Class | Compound Name | Cell Line(s) | Activity Type | IC50 / LC50 (µM) | Reference |

| Thiazolidinedione | 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (wild type) | LC50 | 233.0 ± 19.7 | [2] |

| HepG2 (CYP3A4 transfected) | LC50 | 160.2 ± 5.9 | [2] | ||

| PZ-11 (TZD Derivative) | MCF-7 (Breast Cancer) | IC50 | 17.35 | [3] | |

| PZ-9 (TZD Derivative) | MCF-7 (Breast Cancer) | IC50 | 29.44 | [3] | |

| Urea Derivative | 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | B16-F0 (Melanoma) | IC50 | 5 ± 1 | [4] |

| Hs600T (Melanoma) | IC50 | 6 ± 1 | [4] | ||

| A2058 (Melanoma) | IC50 | 11 ± 2 | [4] | ||

| Piperazine-Metal Complex | Cadmium complex with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid | HepG2 (Liver Cancer) | IC50 | 6.5 ± 0.2 | [5] |

1.1.2 Metabolic Activation and Experimental Workflow

Studies on 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) revealed that its cytotoxicity is significantly enhanced in HepG2 cells expressing the cytochrome P450 enzyme CYP3A4.[2] This suggests that DCPT is metabolized by CYP3A4 into a more toxic species. The workflow below illustrates a typical experimental approach to investigate such metabolic activation.[6]

Acrylonitrile and Triazine Derivatives in Cancer

Libraries of dichlorophenylacrylonitriles and chlorophenylamino-s-triazine derivatives have been synthesized and screened for anticancer activity, revealing potent growth inhibition in various cancer cell lines.

1.2.1 Quantitative Data: Anticancer Activity (GI50/IC50)

| Compound Class | Compound Name | Cell Line(s) | Activity Type | GI50 / IC50 (µM) | Reference |

| Acrylonitrile | (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (35) | MCF-7 (Breast Cancer) | GI50 | 0.030 ± 0.014 | [7] |

| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (38) | MCF-7 (Breast Cancer) | GI50 | 0.034 ± 0.01 | [7] | |

| s-Triazine | Compound 2c | MCF7 (Breast), C26 (Colon) | IC50 | 4.14 (MCF7), 7.87 (C26) | [8] |

| Compound 3c | MCF7 (Breast), C26 (Colon) | IC50 | 4.98 (MCF7), 3.05 (C26) | [8] | |

| Compound 4c | MCF7 (Breast), C26 (Colon) | IC50 | 6.85 (MCF7), 1.71 (C26) | [8] |

Enzyme Inhibition

The dichlorophenyl group is a key pharmacophore in the design of potent and selective enzyme inhibitors for various therapeutic targets.

Quantitative Data: Enzyme Inhibition (IC50)

| Target Enzyme | Compound Class | Compound Example | IC50 | Reference |

| Furin | (3,5-dichlorophenyl)pyridine | Compound 4 | 11 nM | [9] |

| Telomerase | Dichlorophenylpiperazine-Cadmium Complex | Complex 1 | 8.17 ± 0.91 µM | [5] |

| α-glucosidase | 4-chlorophenyl-sulfonyl Indole based thiosemicarbazone | Compound 5u | 5.38 ± 0.19 µM | [10] |

| DPP4 | Imidazo[1,2-a]pyrimidine-2-carboxamide | Compound 24s | Potent and selective | [11] |

Mechanism of Furin Inhibition

Structural and biophysical studies of (3,5-dichlorophenyl)pyridine-based molecules revealed an induced-fit mechanism for furin inhibition. The inhibitors prompt a significant conformational change in the enzyme's active site, creating a new hydrophobic pocket where the 3,5-dichlorophenyl moiety binds.[9] This unique binding mode results in slow off-rate kinetics and offers new avenues for structure-based drug design.

Mechanistic Insights into Signaling Pathways

Certain dichlorophenyl compounds, particularly environmental contaminants like DDT and its metabolites, have been shown to modulate critical signaling pathways involved in cell proliferation and apoptosis.

p,p'-DDE-Induced Cell Proliferation via Wnt and Hedgehog Pathways

In vitro studies have shown that p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) enhances the proliferation of human colorectal adenocarcinoma cells.[12] This effect is mediated by the activation of both the Wnt/β-catenin and Hedgehog/Gli1 signaling pathways, which converge to increase the expression of downstream proto-oncogenes like c-Myc and cyclin D1.[12]

p,p'-DDT-Induced Apoptosis via PI3K/AKT Pathway

Conversely, the parent compound p,p'-DDT has been found to induce apoptosis in human endometrial stromal cells.[13] The mechanism involves modulation of the PI3K/AKT signaling pathway and an increase in oxidative stress. This leads to a shift in the balance of Bcl-2 family proteins, favoring the pro-apoptotic Bax over the anti-apoptotic Bcl-2, and subsequent activation of caspases.[13]

Key Experimental Protocols

Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for common in vitro assays used in the study of dichlorophenyl compounds.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM).[6]

-

Supplementation: The medium is typically supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with a controlled atmosphere of 5% CO2.[6]

-

Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to ensure logarithmic growth for experiments.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring mitochondrial dehydrogenase activity in living cells.[3][6]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/mL and incubate for 24 hours to allow for attachment.[3]

-

Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the dichlorophenyl compound (e.g., 0-250 µM). Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After incubation, remove the compound-containing medium and add 100 µL of MTT solution (typically 0.5 mg/mL in sterile PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50/LC50 value by plotting a dose-response curve.

Enzyme Inhibition Assay (Fluorescence-Based)

This protocol describes a general fluorescence-based assay to determine the inhibitory activity of compounds against a target enzyme.[15]

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 96-well black microplate, add 2 µL of each compound dilution or DMSO for controls.

-

Enzyme Addition: Add 48 µL of the purified enzyme solution (e.g., Furin, α-glucosidase) in assay buffer to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[15]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a suitable fluorescent substrate solution to each well.

-

Kinetic Reading: Immediately monitor the increase in fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm) at regular intervals for 30 minutes.[15]

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p, p′-Dichlorodiphenyldichloroethylene Induces Colorectal Adenocarcinoma Cell Proliferation through Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p,pʹ-DDT induces apoptosis in human endometrial stromal cells via the PI3K/AKT pathway and oxidative stress [ecerm.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

Toxicological Profile of 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid: A Technical Guide

Disclaimer: Publicly available toxicological data for 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid is limited. This guide utilizes data from structurally and functionally related compounds, primarily fibrates such as gemfibrozil, to provide a representative toxicological profile and illustrate the required data presentation and experimental methodologies. The information presented herein should be considered illustrative for a compound of this class and not as a direct toxicological assessment of this compound.

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of compounds structurally related to this compound, with a focus on gemfibrozil as a representative molecule. The primary mechanism of action for this class of compounds involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to a wide range of effects, including alterations in lipid metabolism and the induction of peroxisome proliferation, primarily in rodents. Key toxicological findings include hepatotoxicity, characterized by liver enlargement and the potential for tumor formation in long-term rodent studies. The following sections detail the acute, subchronic, and chronic toxicity, as well as the genotoxicity, carcinogenicity, and reproductive toxicity of this class of compounds.

Acute Toxicity

Acute toxicity studies are conducted to determine the potential adverse effects of a single high dose of a substance. For fibrates like gemfibrozil, the acute toxicity is generally low.

Table 1: Acute Toxicity of Gemfibrozil

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Oral | 3100 |

| Rat | Oral | 4700 |

Subchronic and Chronic Toxicity

Repeated dose toxicity studies are essential for evaluating the effects of long-term exposure. In rodents, fibrates are known to cause significant liver enlargement (hepatomegaly) and an increase in the number of peroxisomes.

Table 2: Key Findings from Repeated Dose Toxicity Studies of Gemfibrozil

| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Observations |

| Rat | 13 weeks | Oral | 30 | 100 | Liver enlargement, increased liver enzymes |

| Dog | 1 year | Oral | 100 | 300 | Mild anemia, increased liver weight |

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. Fibrates, including gemfibrozil, have generally tested negative in a standard battery of genotoxicity tests.

Table 3: Genotoxicity Profile of Gemfibrozil

| Assay | System | Result |

| Ames Test | S. typhimurium | Negative |

| Mouse Lymphoma Assay | L5178Y cells | Negative |

| In vivo Micronucleus Test | Mouse bone marrow | Negative |

Carcinogenicity

Long-term carcinogenicity studies in rodents have shown an increased incidence of liver tumors following exposure to high doses of fibrates. This is believed to be a rodent-specific phenomenon linked to peroxisome proliferation and is considered less relevant to humans.

Table 4: Carcinogenicity of Gemfibrozil in Rodents

| Species | Duration | Route | Tumor Site |

| Rat | 2 years | Oral | Liver |

| Mouse | 2 years | Oral | Liver |

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity assess the potential for adverse effects on fertility and fetal development.

Table 5: Reproductive and Developmental Toxicity of Gemfibrozil

| Species | Study Type | NOAEL (mg/kg/day) | Key Findings |

| Rat | Fertility | 100 | Reduced fertility at higher doses |

| Rabbit | Developmental | 30 | No teratogenic effects |

Experimental Protocols

Acute Oral Toxicity (LD50) Study

A standardized protocol, such as OECD Guideline 423, is typically followed.

-

Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley), 8-12 weeks old.

-

Dose Administration: A single dose of the test substance is administered by oral gavage.

-

Dose Levels: A starting dose of 2000 mg/kg is often used. Depending on the outcome, lower or higher doses may be tested in a stepwise manner.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoint: The LD50, the statistically estimated dose that would be lethal to 50% of the animals, is calculated.

13-Week Subchronic Oral Toxicity Study

This study is typically conducted according to OECD Guideline 408.

-

Animal Model: Rats, typically 20 animals per sex per group.

-

Dose Levels: At least three dose levels and a control group are used. Doses are administered daily by oral gavage.

-

In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical chemistry parameters are assessed at the end of the study.

-

Histopathology: A full histopathological examination of organs and tissues is performed.

Signaling Pathways and Mechanisms

The primary mechanism of action for fibrates is the activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.

Caption: PPARα activation pathway by fibrate drugs.

Experimental Workflow for a 13-Week Toxicity Study

The Dawn of a New Class of Pain Relief: A Technical History of 2-Arylpropionic Acids

An in-depth exploration of the discovery, development, and mechanism of action of one of the most significant classes of non-steroidal anti-inflammatory drugs.

Introduction

The 2-arylpropionic acids, commonly known as "profens," represent a cornerstone in the management of pain and inflammation. This class of non-steroidal anti-inflammatory drugs (NSAIDs) includes some of the most widely recognized and utilized medications globally, such as ibuprofen and naproxen. Their discovery in the mid-20th century marked a significant milestone in medicinal chemistry, offering a safer and better-tolerated alternative to existing anti-inflammatory agents like aspirin. This technical guide delves into the history of their discovery, the evolution of their synthesis, their mechanism of action, and the experimental methodologies that underpinned their development.

The Historical Imperative: Seeking a Safer Alternative

The story of the 2-arylpropionic acids begins in the 1950s at the research department of Boots Pure Drug Company in Nottingham, UK. The primary goal was to develop a novel, non-steroidal anti-inflammatory drug for the treatment of rheumatoid arthritis that would be as effective as aspirin but with a superior safety profile, particularly concerning gastrointestinal side effects.

A team led by pharmacologist Stewart Adams and organic chemist John Nicholson embarked on this challenge. Their research initially focused on modifying the structure of salicylic acid, the active metabolite of aspirin. However, after synthesizing and testing over 200 salicylate derivatives without achieving the desired profile, they shifted their focus to other acidic compounds.

This strategic pivot led them to investigate a series of arylacetic acids, and subsequently, the more potent 2-arylpropionic acids. The breakthrough came with the synthesis of 2-(4-isobutylphenyl)propionic acid, later named ibuprofen. The patent for ibuprofen was filed in 1961. After extensive preclinical and clinical testing, which famously included Dr. Adams testing the compound on his own hangover, ibuprofen was launched as a prescription drug in the United Kingdom in 1969 for the treatment of rheumatoid arthritis. Its success was followed by its introduction in the United States in 1974. A pivotal moment in its history was its approval for over-the-counter (OTC) sale in the UK in 1983 and in the US in 1984, making it one of the most accessible and widely used pain relievers in the world.

Mechanism of Action: The Cyclooxygenase Pathway

The therapeutic effects of 2-arylpropionic acids are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, pain sensitization, and fever.

The arachidonic acid cascade is the biochemical pathway responsible for the production of prostaglandins. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by COX enzymes (COX-1 and COX-2) into prostaglandin H2 (PGH2), which is a precursor to other prostaglandins and thromboxanes.

dot

Caption: The Arachidonic Acid Cascade and the inhibitory action of 2-arylpropionic acids on COX enzymes.

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function. COX-2, on the other hand, is an inducible enzyme that is upregulated during inflammation. Most 2-arylpropionic acids are non-selective inhibitors of both COX-1 and COX-2, which accounts for both their therapeutic effects (inhibition of COX-2) and their potential side effects, such as gastrointestinal irritation (inhibition of COX-1).

Quantitative Comparison of Common 2-Arylpropionic Acids

The potency of 2-arylpropionic acids is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. The lower the IC50 value, the more potent the drug is at inhibiting the enzyme. The ratio of IC50 values for COX-1 to COX-2 provides an indication of the drug's selectivity.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 13 | 370 | 0.035 |

| Naproxen | 2.5 | 2.2 | 1.14 |

| Ketoprofen | 0.3 | 2.3 | 0.13 |

| Flurbiprofen | 0.1 | 0.4 | 0.25 |